molecular formula C14H19N3O6S B11623540 Ethyl 4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine-1-carboxylate

Ethyl 4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine-1-carboxylate

Cat. No.: B11623540
M. Wt: 357.38 g/mol
InChI Key: CCTMKTXLKTUTEQ-UHFFFAOYSA-N
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Description

ETHYL 4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring substituted with an ethyl ester group and a 4-methyl-3-nitrobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the ethyl ester group: This step involves esterification reactions, often using ethyl chloroformate or similar reagents.

    Attachment of the 4-methyl-3-nitrobenzenesulfonyl group: This is usually done through sulfonylation reactions, where the piperazine ring is reacted with 4-methyl-3-nitrobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: The major product would be the corresponding amine derivative.

    Reduction: The major product would be the carboxylic acid derivative.

    Substitution: The major products would depend on the nucleophile used but could include various substituted piperazine derivatives.

Scientific Research Applications

ETHYL 4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the effects of sulfonylated piperazine derivatives on biological systems.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the sulfonyl group could participate in binding interactions with proteins.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERIDINE-1-CARBOXYLATE: Similar structure but with a piperidine ring instead of piperazine.

    ETHYL 4-(4-METHYL-3-NITROBENZENESULFONYL)MORPHOLINE-1-CARBOXYLATE: Similar structure but with a morpholine ring instead of piperazine.

Uniqueness

ETHYL 4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro and sulfonyl groups allows for diverse chemical transformations and interactions.

Properties

Molecular Formula

C14H19N3O6S

Molecular Weight

357.38 g/mol

IUPAC Name

ethyl 4-(4-methyl-3-nitrophenyl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C14H19N3O6S/c1-3-23-14(18)15-6-8-16(9-7-15)24(21,22)12-5-4-11(2)13(10-12)17(19)20/h4-5,10H,3,6-9H2,1-2H3

InChI Key

CCTMKTXLKTUTEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]

Origin of Product

United States

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